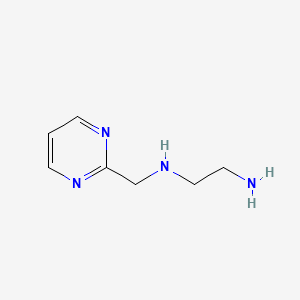

N-(2-pyrimidylmethyl)ethylenediamine

CAS No.:

Cat. No.: VC14123163

Molecular Formula: C7H12N4

Molecular Weight: 152.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12N4 |

|---|---|

| Molecular Weight | 152.20 g/mol |

| IUPAC Name | N'-(pyrimidin-2-ylmethyl)ethane-1,2-diamine |

| Standard InChI | InChI=1S/C7H12N4/c8-2-5-9-6-7-10-3-1-4-11-7/h1,3-4,9H,2,5-6,8H2 |

| Standard InChI Key | BMJLOVVMTJXJLW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=C(N=C1)CNCCN |

Introduction

Structural and Molecular Characteristics

N-(2-Pyrimidylmethyl)ethylenediamine consists of an ethylenediamine backbone (C₂H₄(NH₂)₂) modified by a 2-pyrimidylmethyl group. The pyrimidine ring introduces two nitrogen atoms at the 1- and 3-positions, creating a heterocyclic system distinct from pyridine-based analogs. Key structural features include:

-

Molecular Formula: C₇H₁₂N₄

-

Molecular Weight: 152.21 g/mol

-

Functional Groups: Primary amines (ethylenediamine) and a pyrimidine ring.

Compared to N-(2-pyridylmethyl)ethylenediamine, the pyrimidine ring’s electron-withdrawing nature may reduce basicity at the amine sites while enhancing π-π stacking capabilities .

Synthesis and Reactivity

While no direct synthesis reports exist for N-(2-pyrimidylmethyl)ethylenediamine, analogous pathways for pyridylmethyl-ethylenediamine derivatives suggest viable routes:

Proposed Synthesis Pathway

-

Chloromethylation of Pyrimidine:

Pyrimidine reacts with formaldehyde and HCl to yield 2-chloromethylpyrimidine. -

Nucleophilic Substitution:

Ethylenediamine reacts with 2-chloromethylpyrimidine in a polar solvent (e.g., ethanol) under reflux:This method mirrors the synthesis of N-(2-pyridylmethyl)ethylenediamine .

Key Challenges

-

Regioselectivity: Ensuring substitution at the pyrimidine’s 2-position.

-

Purification: Separation from di- or tri-substituted byproducts.

Physicochemical Properties

Inferred from structural analogs:

Coordination Chemistry and Applications

Ligand Behavior

The compound acts as a tridentate ligand, coordinating via:

-

Two primary amines from ethylenediamine.

-

One pyrimidine nitrogen (N1 or N3).

Research Gaps and Future Directions

-

Synthetic Optimization: Develop regioselective methods for large-scale production.

-

Spectroscopic Characterization: UV-Vis, EPR, and X-ray crystallography of metal complexes.

-

Biological Testing: Evaluate cytotoxicity and therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume